N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-29-15-19(14-27-29)22-11-16(9-10-25-22)13-26-24(30)18-7-8-21-20(12-18)23(31-28-21)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKUKPGUZHYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[c]isoxazole moiety with a pyridine and pyrazole substituent. This structural diversity is crucial for its biological activity. The molecular formula is , and it has a molecular weight of 357.4 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| Log P | 3.2 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing isoxazole rings have shown potential in inhibiting the invasive phenotype of triple-negative breast cancer (TNBC) cells. The mechanism involves the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
Antimicrobial Activity
In vitro tests have demonstrated that related benzisoxazole compounds possess antimicrobial properties against various strains, including resistant strains of Plasmodium falciparum. The lipophilicity of these compounds, quantified by Log P values, correlates with their biological activity, suggesting that higher lipophilicity enhances antimicrobial effects .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions may alter enzyme activities or receptor functions, leading to various biological effects. Molecular docking studies suggest binding affinity to targets involved in cell proliferation and apoptosis pathways.
Study on Isoxazole Derivatives
A study focused on novel isoxazole derivatives highlighted the compound's ability to inhibit cancer progression effectively. The derivative CM2-II-173 was shown to significantly reduce the invasiveness of TNBC cells by inhibiting key signaling pathways associated with cancer metastasis .
Antiplasmodial Activity Evaluation
Another investigation assessed the antiplasmodial activity of synthesized benzisoxazoles. The results indicated that certain substitutions at the R3 position significantly enhanced activity against Plasmodium falciparum, with IC50 values ranging from 12 to 16 µM for the most active compounds .
Cytotoxicity Assessments
Cytotoxicity tests conducted on various cell lines (e.g., MCF7) revealed that some derivatives exhibited CC50 values higher than 15 µM, indicating moderate cytotoxicity while still retaining selectivity toward cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, including pyrazole-carboxamides, isoxazole derivatives, and hybrid heterocyclic systems. Below is a comparative analysis based on available evidence:
Research Findings
- Enzyme Inhibition : Pyrazole-carboxamides with nitro or methoxy groups () have shown moderate kinase inhibition in preliminary studies, but the target compound’s benzo[c]isoxazole core may enhance selectivity for serine/threonine kinases due to its planar rigidity .
- Metabolic Stability : The pyridinylmethyl group in the target compound could reduce first-pass metabolism compared to benzyl-substituted analogs (), as pyridine rings are less prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
